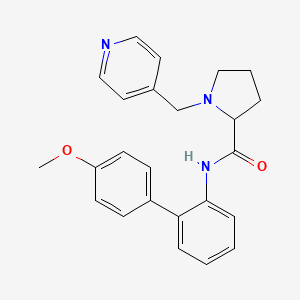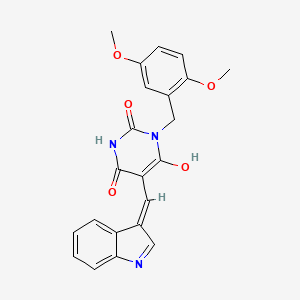
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide, also known as MPP, is a proline-derived compound that has been extensively studied for its potential therapeutic applications. MPP is a selective inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome has been linked to the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
作用機序
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide is a selective inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome leads to the accumulation of intracellular proteins, including pro-apoptotic proteins, which can induce apoptosis in cancer cells. In addition, inhibition of the proteasome has been shown to modulate the immune system and reduce inflammation, making this compound a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In addition, this compound has been shown to modulate the immune system and reduce inflammation, making it a potential therapeutic agent for autoimmune disorders. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, although its exact mechanism of action in these diseases is not yet fully understood.
実験室実験の利点と制限
One advantage of using N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide in lab experiments is its selectivity for the proteasome, which allows for targeted inhibition of this protein complex. In addition, this compound has been extensively studied and its synthesis is well-established, making it readily available for use in lab experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, this compound may have off-target effects on other intracellular proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide. One area of research is the development of more selective proteasome inhibitors, which can reduce off-target effects and increase the therapeutic potential of these compounds. In addition, the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, can enhance its efficacy in the treatment of cancer. Finally, the study of this compound in animal models of neurodegenerative diseases can provide insights into its potential use in the treatment of these disorders.
合成法
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with N-Boc-L-proline in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate N-Boc-L-prolyl-4'-methoxy-2-biphenylcarboxamide. The Boc protecting group can then be removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
科学的研究の応用
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide has been extensively studied for its potential therapeutic applications. In particular, its ability to inhibit the proteasome has been linked to the treatment of various diseases. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. This compound has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-29-20-10-8-19(9-11-20)21-5-2-3-6-22(21)26-24(28)23-7-4-16-27(23)17-18-12-14-25-15-13-18/h2-3,5-6,8-15,23H,4,7,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGSDYHZOVKFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)
![1-[benzyl(methyl)amino]-3-(5-{[cyclohexyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6103101.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6103108.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6103121.png)
![{3-(3-chlorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinyl}methanol](/img/structure/B6103122.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6103127.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6103137.png)
![N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)
![N-{2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B6103148.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)
